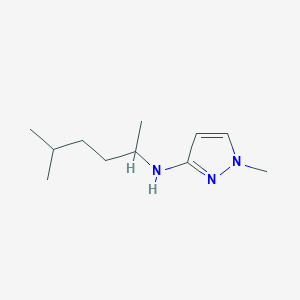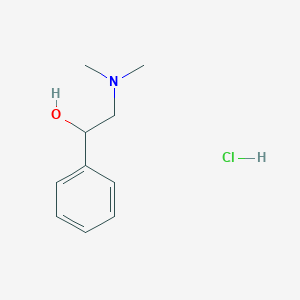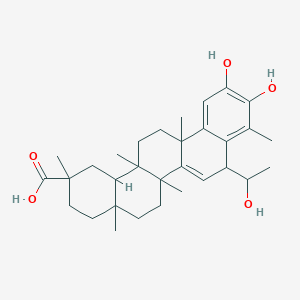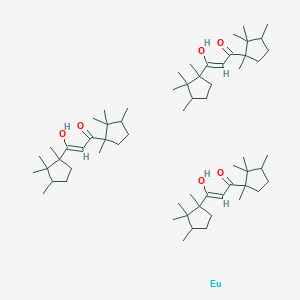
2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene is an organic compound belonging to the fluorene family It features a bromine atom at the second position, a phenyl group at the ninth position, and a p-tolyl group also at the ninth position of the fluorene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene typically involves a multi-step process:
-
Bromination of Fluorene: : The initial step involves the bromination of fluorene to introduce a bromine atom at the second position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
-
Grignard Reaction: : The brominated fluorene undergoes a Grignard reaction with phenylmagnesium bromide to introduce the phenyl group at the ninth position.
-
Friedel-Crafts Alkylation: : Finally, the compound is subjected to Friedel-Crafts alkylation using p-tolyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to attach the p-tolyl group at the ninth position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Automation and advanced purification techniques such as column chromatography and recrystallization would be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert any carbonyl groups to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Major Products
Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: Alcohols are the primary products from the reduction of carbonyl-containing derivatives.
科学研究应用
2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonics: Employed in the development of materials for photonic devices due to its unique electronic properties.
Materials Science: Utilized in the creation of novel polymers and copolymers with specific electronic and optical characteristics.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific molecular pathways.
作用机制
The mechanism of action of 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene depends on its application:
In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes within a device.
In Photonics: It interacts with light to produce specific optical effects, such as fluorescence or phosphorescence, depending on its molecular structure and environment.
In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
9-Phenyl-9H-fluorene: Lacks the bromine and p-tolyl groups, resulting in different electronic properties.
2-Bromo-9H-fluorene: Lacks the phenyl and p-tolyl groups, making it less complex and with different reactivity.
9-(p-Tolyl)-9H-fluorene: Lacks the bromine and phenyl groups, affecting its chemical behavior and applications.
Uniqueness
2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene is unique due to the combination of substituents on the fluorene core, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity profiles.
属性
分子式 |
C26H19Br |
|---|---|
分子量 |
411.3 g/mol |
IUPAC 名称 |
2-bromo-9-(4-methylphenyl)-9-phenylfluorene |
InChI |
InChI=1S/C26H19Br/c1-18-11-13-20(14-12-18)26(19-7-3-2-4-8-19)24-10-6-5-9-22(24)23-16-15-21(27)17-25(23)26/h2-17H,1H3 |
InChI 键 |
DYTPLCDMSGDPGV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl-](/img/structure/B12103130.png)

![2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12103142.png)
![CarbaMicacid,[2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI)](/img/structure/B12103150.png)

![Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]-](/img/structure/B12103158.png)
![2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone](/img/structure/B12103163.png)

![sodium;[5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12103207.png)

![tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B12103213.png)
![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)
![[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride](/img/structure/B12103216.png)
